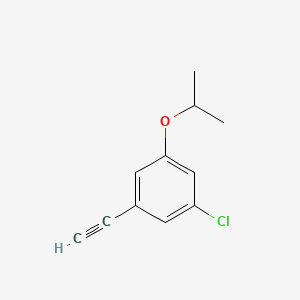
1-Chloro-3-ethoxy-5-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethoxy-5-vinylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Chlorination: Benzene is first chlorinated to introduce a chlorine atom onto the benzene ring.
Ethoxylation: The chlorinated benzene undergoes an ethoxylation reaction to introduce the ethoxy group.
Vinylation: Finally, the ethoxy-substituted benzene is subjected to a vinylation reaction to introduce the vinyl group.
Each of these steps requires specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures, to ensure the desired substitution occurs at the correct position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated control systems can help maintain the precise reaction conditions required for each step of the synthesis.
化学反応の分析
Types of Reactions
1-Chloro-3-ethoxy-5-vinylbenzene can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl-substituted benzene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.
Major Products
Oxidation: Products include 1-chloro-3-ethoxy-5-formylbenzene or 1-chloro-3-ethoxy-5-carboxybenzene.
Reduction: Products include 1-chloro-3-ethoxy-5-ethylbenzene.
Substitution: Products depend on the nucleophile used, such as 1-ethoxy-3-ethoxy-5-vinylbenzene when using sodium ethoxide
科学的研究の応用
1-Chloro-3-ethoxy-5-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: It may be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used in studies to understand the interactions of aromatic compounds with biological systems
作用機序
The mechanism of action of 1-chloro-3-ethoxy-5-vinylbenzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Vinyl Group Reactions: The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Ethoxy Group Reactions: The ethoxy group can undergo hydrolysis or substitution reactions, affecting the overall reactivity of the compound
類似化合物との比較
1-Chloro-3-ethoxy-5-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-3-ethylbenzene: Lacks the ethoxy and vinyl groups, resulting in different reactivity and applications.
1-Chloro-3-ethoxybenzene: Lacks the vinyl group, affecting its potential for polymerization and other vinyl-specific reactions.
1-Chloro-3-vinylbenzene: Lacks the ethoxy group, impacting its solubility and reactivity in certain reactions
特性
IUPAC Name |
1-chloro-3-ethenyl-5-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-5-9(11)7-10(6-8)12-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOSTIZNPYENBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














